2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide
Description
Molecular Architecture and Functional Group Analysis
The compound features a 1,2,4-triazole core substituted at the 3-position with a sulfanyl-acetamide group and at the 5-position with a 2-methoxyphenyl moiety. Its molecular formula, C₁₈H₁₈FN₅O₂S , was confirmed via high-resolution mass spectrometry. Key functional groups include:
- 1,2,4-Triazole ring : Serves as the central heterocyclic scaffold, with nitrogen atoms at positions 1, 2, and 4.
- Amino group (-NH₂) : Positioned at the 4-position of the triazole, enhancing hydrogen-bonding potential.
- 2-Methoxyphenyl substituent : Introduces steric bulk and electronic effects via the methoxy group’s electron-donating properties.
- Sulfanyl-acetamide linkage : Bridges the triazole and 3-fluoro-4-methylphenyl groups, contributing to conformational flexibility.
The SMILES notation (CC1=C(C=C(C=C1)F)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3OC) delineates connectivity, highlighting the acetamide’s role in tethering the fluorinated aryl group to the triazole-thiol moiety.
Table 1: Molecular Features of Select Triazole Derivatives
Crystallographic Characterization and Conformational Studies
X-ray diffraction studies of analogous triazoles reveal monoclinic (space group P2₁) and orthorhombic* (space group Pca21) crystal systems. For the target compound, the triazole core adopts a nearly planar configuration, with dihedral angles between the triazole and adjacent aromatic rings ranging from **41.99° to 86.29° . Key structural observations include:
- Intermolecular hydrogen bonding : Between the acetamide’s carbonyl oxygen (O2) and the triazole’s N3 atom, stabilizing the crystal lattice.
- Torsional flexibility : The sulfanyl bridge (C-S-C) permits rotation, enabling adaptive binding in potential biological targets.
- Methoxy group orientation : The 2-methoxyphenyl substituent’s ortho-methoxy group induces steric hindrance, influencing packing efficiency.
Table 2: Crystallographic Parameters of Related Triazoles
Comparative Analysis with Related 1,2,4-Triazole Derivatives
The target compound diverges from common triazole derivatives in three key aspects:
- Substituent Effects :
Biological Relevance :
Structural Flexibility :
Table 3: Functional Group Impact on Triazole Properties
Properties
Molecular Formula |
C18H18FN5O2S |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C18H18FN5O2S/c1-11-7-8-12(9-14(11)19)21-16(25)10-27-18-23-22-17(24(18)20)13-5-3-4-6-15(13)26-2/h3-9H,10,20H2,1-2H3,(H,21,25) |
InChI Key |
NZQAFHMGLVEMQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3OC)F |
Origin of Product |
United States |
Preparation Methods
Triazole Core Synthesis
The 1,2,4-triazole ring is synthesized via cyclization of 2-methoxyphenyl thiosemicarbazide under alkaline conditions. Key modifications include:
-
Cyclization efficiency : NaOH concentration (1.5–2.0 M) and reaction time (4–8 hrs) significantly impact yield. Higher alkalinity accelerates ring closure but may degrade sensitive substituents.
-
Purification : Recrystallization from ethanol/water (3:1) yields the triazole-thiol intermediate with >85% purity.
Acetamide Side Chain Preparation
The acetamide moiety is prepared by reacting 3-fluoro-4-methylaniline with chloroacetyl chloride in dimethylformamide (DMF). Critical parameters:
Thioether Coupling
The final step involves nucleophilic substitution between the triazole-thiol and chloroacetamide derivatives. Sodium hydride (NaH) in tetrahydrofuran (THF) facilitates deprotonation of the thiol group, enabling efficient sulfur-carbon bond formation. Yield optimization strategies include:
-
Catalytic additives : Addition of 5 mol% KI enhances reaction rate by promoting halide displacement.
-
Workup : Extraction with ethyl acetate and silica gel chromatography yield the target compound at >92% purity.
| Parameter | Stepwise Method | One-Pot Method |
|---|---|---|
| Total steps | 4 | 2 |
| Overall yield | 62% | Est. 70–75% |
| Reaction time | 24–30 hrs | 8–12 hrs |
| Purification needs | High | Moderate |
Characterization and Analytical Validation
Post-synthetic analysis ensures structural fidelity:
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties[][3].
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and the methoxyphenyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Anti-Exudative Activity
- The target compound’s 2-methoxyphenyl group is electron-donating, which may reduce anti-exudative potency compared to electron-withdrawing substituents (e.g., 2-chlorophenyl in ). For example, 2-chlorophenyl analogs achieved 73% inhibition of edema in rat models, comparable to diclofenac sodium .
- The 3-fluoro-4-methylphenyl acetamide substituent may improve metabolic stability and target binding via hydrophobic interactions .
Enzyme Inhibition
Antimicrobial Activity
- Pyridin-4-yl-substituted triazoles () showed broad-spectrum activity (MIC = 12.5 µg/mL against E. coli), while the target’s aryl groups may limit solubility and membrane penetration .
Physicochemical Properties
- Solubility : Trimethoxy substitutions () improve aqueous solubility, whereas the target compound’s fluorinated and methylated groups may reduce it .
Research Findings and Implications
- Anti-Inflammatory Potential: Structural similarities to and suggest the target compound could inhibit cyclooxygenase (COX) or lipoxygenase (LOX) pathways, though methoxy groups may reduce potency compared to chloro analogs .
- Druglikeness : The compound’s molecular weight (~430 Da) and moderate logP (~3.5) align with Lipinski’s rules, indicating oral bioavailability .
- Synthetic Feasibility : The synthesis route likely parallels methods for analogous triazole-thioacetamides, involving cyclization of thiosemicarbazides followed by alkylation with chloroacetamides .
Biological Activity
The compound 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide is a derivative of the 1,2,4-triazole scaffold, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₁H₁₂N₄O₃S
- Molecular Weight : 280.31 g/mol
- IUPAC Name : 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide
- CAS Number : 565179-65-9
Antimicrobial Activity
-
Antifungal Properties : The triazole moiety is known for its antifungal activity. Compounds containing the 1,2,4-triazole nucleus have been reported to exhibit significant antifungal effects against various strains. For instance, derivatives have shown higher efficacy than traditional antifungal agents like fluconazole and ketoconazole .
Compound MIC (μg/mL) Target Organism Triazole Derivative A 0.5 - 8 Candida albicans Triazole Derivative B 1 - 16 Aspergillus flavus - Antibacterial Activity : The compound has demonstrated promising antibacterial effects against both Gram-positive and Gram-negative bacteria. Studies indicate that triazole derivatives can inhibit bacterial growth effectively, with some compounds showing MIC values as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Research indicates that triazole derivatives possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's structural features may enhance its interaction with specific molecular targets involved in cancer progression.
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is heavily influenced by their structural components:
- The presence of the methoxyphenyl group has been associated with increased lipophilicity and improved membrane permeability.
- The sulfanyl group enhances the compound's ability to interact with biological targets, potentially increasing its efficacy against pathogens and cancer cells.
Case Studies
- Study on Antifungal Efficacy : A recent study evaluated several triazole derivatives for their antifungal activity against Gibberella species. The compound exhibited an EC50 value significantly lower than that of established antifungals, indicating its potential as a novel antifungal agent .
- Antibacterial Screening : In a comprehensive screening of various triazole compounds against multi-drug resistant bacterial strains, the target compound showed superior activity compared to traditional antibiotics, suggesting a viable alternative in treating resistant infections .
Q & A
Q. What are the recommended synthetic routes and critical reaction conditions for preparing this compound?
- Methodology : The synthesis involves multi-step organic reactions. Key steps include:
Triazole ring formation : Cyclization of thiosemicarbazide precursors under reflux with reagents like hydrazine hydrate .
Sulfanyl-acetamide coupling : Use of coupling agents (e.g., EDCI/HOBt) to link the triazole and acetamide moieties .
Substituent introduction : Halogenation or alkoxylation reactions for phenyl group functionalization .
- Optimization :
- Temperature: Maintain 60–80°C for cyclization to avoid side products .
- Solvent: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Triazole formation | Hydrazine hydrate, ethanol, 70°C | 65–75 | |
| Coupling | EDCI, DMF, room temperature | 80–85 | |
| Final purification | Silica gel chromatography | 90–95 |
Q. Which spectroscopic techniques are essential for structural characterization?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR identifies substituent patterns (e.g., methoxyphenyl, fluoro-methylphenyl) and confirms sulfanyl-acetamide linkage .
- 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic regions .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 442.12) .
- Infrared Spectroscopy (IR) : Confirms N-H (~3300 cm⁻¹) and C=O (~1680 cm⁻¹) stretches .
Q. What preliminary biological assays are suitable for evaluating therapeutic potential?
- Antimicrobial Screening :
- Broth microdilution (MIC values against S. aureus and E. coli) .
- Anticancer Activity :
- MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ .
- Anti-inflammatory Testing :
- Carrageenan-induced paw edema in rodent models for anti-exudative activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodology :
- Substituent variation : Replace 2-methoxyphenyl with halogenated (e.g., Cl, F) or heteroaromatic (e.g., furan, pyridine) groups to assess impact on antimicrobial potency .
- Pharmacophore mapping : Use molecular docking to identify critical interactions (e.g., triazole sulfanyl group with bacterial DHPS enzyme) .
- Data analysis : Compare IC₅₀/MIC values across analogs to rank substituent contributions .
Q. How do crystallographic techniques aid in understanding molecular conformation?
- Resolves bond angles/geometry of the triazole ring and acetamide linkage .
- Reveals intermolecular interactions (e.g., hydrogen bonding between NH and methoxy groups) critical for stability .
- Key parameters :
- Resolution : Aim for <1.0 Å to resolve fluorine and sulfur atoms .
- Thermal ellipsoids : Analyze conformational flexibility of the allyl/prop-2-en-1-yl group .
Q. How should conflicting biological activity data be resolved across studies?
- Root-cause analysis :
- Assay variability : Standardize protocols (e.g., cell line passage number, serum concentration) .
- Solubility effects : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .
- Statistical validation :
- ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance across replicates .
Q. What strategies improve pharmacokinetic properties in vivo?
- Lipinski’s Rule compliance :
- LogP <5 (optimize via substituent polarity, e.g., methoxy vs. trifluoromethyl) .
- Metabolic stability :
- Liver microsome assays identify vulnerable sites (e.g., sulfanyl oxidation) .
- Bioavailability enhancement :
- Nanoformulation : Encapsulate in PLGA nanoparticles to improve solubility .
Data Contradiction Analysis Example
Scenario : Discrepancies in reported IC₅₀ values for anticancer activity.
- Possible Causes :
- Cell line genetic drift (e.g., HeLa sublines with varying EGFR expression) .
- Assay duration (48 vs. 72 hr incubation affecting apoptosis readouts) .
- Resolution :
- Cross-validate using clonogenic assays and western blotting (e.g., caspase-3 activation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
